![molecular formula C7H6N2O B1443469 1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)- CAS No. 1247894-26-3](/img/structure/B1443469.png)
1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)-
Overview
Description
1H-Imidazole-2-carboxaldehyde, also known as Imidazole-2-carboxaldehyde or 2-Formylimidazole, is a chemical compound with the molecular formula C4H4N2O . It is used in the preparation of tridentate Schiff-base carboxylate-containing ligands by undergoing condensation reaction with amino acids β-alanine and 2-aminobenzoic acid .
Synthesis Analysis
The synthesis of substituted imidazoles, such as 1H-Imidazole-2-carboxaldehyde, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . (1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis
The molecular structure of 1H-Imidazole-2-carboxaldehyde can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C4H4N2O/c7-3-4-5-1-2-6-4/h1-3H, (H,5,6) .Chemical Reactions Analysis
1H-Imidazole-2-carboxaldehyde affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren). These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes .Physical And Chemical Properties Analysis
1H-Imidazole-2-carboxaldehyde has a molecular weight of 96.0874 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthon in Sonogashira Cross-Coupling Reactions
This compound serves as a valuable synthon in Sonogashira cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic synthesis. The alkyne functionality of the compound allows it to participate in these reactions, leading to the synthesis of various complex molecules used in pharmaceuticals and materials science .
Scaffold for Therapeutic Molecules
Due to its imidazole ring, the compound can act as a scaffold for developing therapeutic molecules. Imidazole derivatives are known for their wide range of biological activities, including anticancer, antifungal, antiviral, and antidiabetic properties. This makes it a significant molecule in medicinal chemistry for drug design and discovery .
Organic Synthesis Building Block
As a building block in organic synthesis, 1-(prop-2-yn-1-yl)-1H-imidazole-2-carbaldehyde is crucial for synthesizing various organic compounds, especially those that require the incorporation of an imidazole ring along with a terminal alkyne functionality. This is essential for the creation of diverse organic molecules with potential applications in different scientific fields.
Future Directions
properties
IUPAC Name |
1-prop-2-ynylimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-2-4-9-5-3-8-7(9)6-10/h1,3,5-6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOSJXZFHMJEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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